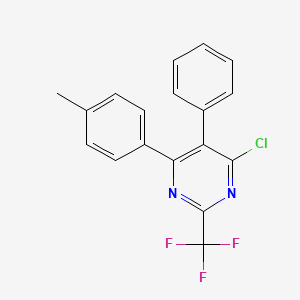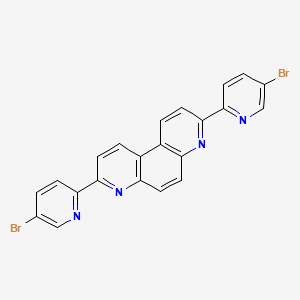
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of bromopyridinyl groups attached to the phenanthroline core, which imparts unique chemical and physical properties. Phenanthroline derivatives are widely studied for their applications in coordination chemistry, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline typically involves multi-step organic reactions. One common method includes the bromination of pyridine derivatives followed by their coupling with phenanthroline. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.
化学反应分析
Types of Reactions
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form complexes with metal ions through coordination bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, altering their function and activity. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
相似化合物的比较
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Another phenanthroline derivative with different substituents.
4,7-Diphenyl-1,10-phenanthroline: A phenanthroline derivative with phenyl groups instead of bromopyridinyl groups.
Uniqueness
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline is unique due to the presence of bromopyridinyl groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and specificity.
属性
CAS 编号 |
915283-61-3 |
|---|---|
分子式 |
C22H12Br2N4 |
分子量 |
492.2 g/mol |
IUPAC 名称 |
3,8-bis(5-bromopyridin-2-yl)-4,7-phenanthroline |
InChI |
InChI=1S/C22H12Br2N4/c23-13-1-5-19(25-11-13)21-7-3-15-16-4-8-22(20-6-2-14(24)12-26-20)28-18(16)10-9-17(15)27-21/h1-12H |
InChI 键 |
MWVKBKCRGRLZCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)C2=NC3=C(C=C2)C4=C(C=C3)N=C(C=C4)C5=NC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)
![N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606369.png)
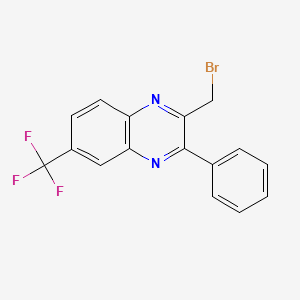
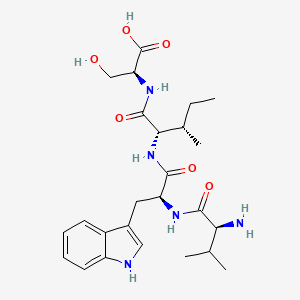
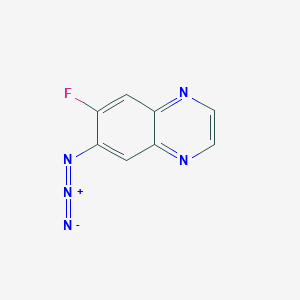
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)
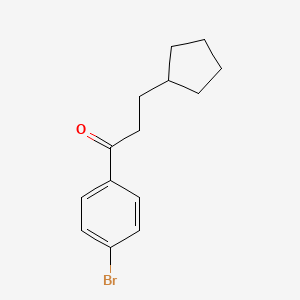
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
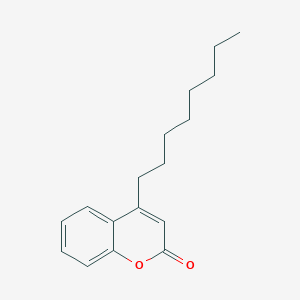
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)

